Chemical structure and properties of 7-(methoxymethyl)-2,3-dihydro-1H-indole
Chemical structure and properties of 7-(methoxymethyl)-2,3-dihydro-1H-indole
An In-depth Technical Guide to 7-(methoxymethyl)-2,3-dihydro-1H-indole: Structure, Properties, and Synthetic Insights
Introduction
The indoline scaffold, a core structural motif in numerous natural products and pharmaceuticals, continues to be a focal point of intensive research in medicinal chemistry and drug discovery. Its unique electronic and conformational properties make it a privileged structure for interacting with a diverse array of biological targets. This technical guide focuses on a specific, lesser-documented derivative: 7-(methoxymethyl)-2,3-dihydro-1H-indole. While direct literature on this exact molecule is sparse, this document leverages established chemical principles and data from closely related 7-substituted indoline analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its predicted chemical properties, propose a robust synthetic pathway, detail characterization methodologies, and discuss its potential applications, grounding our insights in the rich chemistry of the indoline family.[1][2][3]
Chemical Structure and Physicochemical Properties
The foundational structure is the 2,3-dihydro-1H-indole, commonly known as indoline. The molecule of interest features a methoxymethyl (-CH₂OCH₃) substituent at the C7 position of the benzene ring. This substituent significantly influences the molecule's steric and electronic properties compared to more common analogs like 7-methoxy or 7-methyl indoline.
1.1. Core Structure Analysis
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IUPAC Name: 7-(methoxymethyl)-2,3-dihydro-1H-indole[4]
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Molecular Formula: C₁₀H₁₃NO
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Core Scaffold: The indoline ring system consists of a benzene ring fused to a five-membered pyrrolidine ring. The secondary amine at the N1 position is a key site for chemical modification and a hydrogen bond donor. The aromatic portion is electron-rich, predisposing it to electrophilic substitution, while the dihydro-pyrrole ring imparts a degree of conformational flexibility.
1.2. Predicted Physicochemical Data
The following properties are estimated based on the compound's structure and data from analogous compounds. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and chromatography, and for preliminary assessment of drug-like properties.
| Property | Predicted Value | Rationale & Significance |
| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula (C₁₀H₁₃NO). Essential for all stoichiometric calculations in synthesis. |
| XLogP3 | ~1.8 - 2.2 | Estimated by comparison to 7-methylindoline and 7-methoxyindoline. This value suggests moderate lipophilicity, indicating good potential for membrane permeability, a key factor in drug design. |
| Hydrogen Bond Donors | 1 (from the N-H group) | The secondary amine is a crucial site for intermolecular interactions, including binding to biological targets. |
| Hydrogen Bond Acceptors | 2 (from the N and O atoms) | The nitrogen and the ether oxygen can accept hydrogen bonds, influencing solubility in protic solvents and receptor binding. |
| Boiling Point | ~260-280 °C | Estimated based on similar structures.[5] High boiling point is typical for aromatic amines with this molecular weight, suggesting low volatility under standard conditions. |
| Solubility | Soluble in methanol, ethanol, DCM, chloroform | Expected to have good solubility in common organic solvents due to its moderate polarity. Limited solubility in water is predicted, though it may be soluble in acidic aqueous solutions via protonation of the amine. |
Proposed Synthesis and Mechanistic Rationale
Given the absence of a published, direct synthesis for 7-(methoxymethyl)-2,3-dihydro-1H-indole, we propose a logical and robust three-step synthetic sequence starting from the more readily available 7-methyl-1H-indole. This pathway is designed for efficiency and control, leveraging well-established and reliable chemical transformations.
2.1. Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 7-(methoxymethyl)-2,3-dihydro-1H-indole.
2.2. Detailed Experimental Protocols
Step 1: Reduction of 7-Methyl-1H-indole to 7-Methyl-2,3-dihydro-1H-indole
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Rationale: The selective reduction of the C2-C3 double bond of the indole ring without affecting the benzene ring is critical. Sodium cyanoborohydride (NaBH₃CN) in acetic acid is the reagent of choice for this transformation, as it is a mild reducing agent that is stable in acid and selectively reduces iminium ions formed in situ.
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Protocol:
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Dissolve 7-methyl-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0-5 °C using an ice bath.
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Add sodium cyanoborohydride (approx. 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
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Once the reaction is complete, carefully pour the mixture over crushed ice and basify to pH > 9 with a cold aqueous NaOH solution.
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Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-methyl-2,3-dihydro-1H-indole.
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Step 2: Synthesis of N-Boc-7-(bromomethyl)-2,3-dihydro-1H-indole
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Rationale: The indoline nitrogen is nucleophilic and can interfere with the subsequent bromination step. Protection with a tert-butyloxycarbonyl (Boc) group is an effective strategy. Following protection, selective free-radical bromination of the benzylic methyl group is achieved using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.
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Protocol:
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Dissolve the crude 7-methylindoline (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous tetrahydrofuran (THF).
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Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and stir at room temperature for 4-6 hours until N-protection is complete.
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Remove the solvent in vacuo. Dissolve the resulting N-Boc-7-methylindoline in a non-polar solvent such as carbon tetrachloride.
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Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution.
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Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp for 2-4 hours.
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Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. Purify the crude product via flash column chromatography.
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Step 3: Synthesis and Deprotection to Yield 7-(methoxymethyl)-2,3-dihydro-1H-indole
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Rationale: The final carbon-oxygen bond is formed via a Williamson ether synthesis, a classic Sₙ2 reaction. Sodium methoxide serves as a potent nucleophile to displace the bromide. The final step involves the removal of the Boc protecting group under acidic conditions.
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Protocol:
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Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous methanol under nitrogen.
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Add the purified N-Boc-7-(bromomethyl)indoline (1.0 eq) dissolved in a minimal amount of anhydrous methanol to the sodium methoxide solution at 0 °C.
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Allow the reaction to stir at room temperature for 6-12 hours.
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Quench the reaction by adding water and remove the methanol under reduced pressure. Extract the product with ethyl acetate.
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Dry and concentrate the organic phase. Dissolve the crude N-Boc protected product in dichloromethane.
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Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete.
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Neutralize with a saturated sodium bicarbonate solution, extract with dichloromethane, dry, and concentrate. Purify the final product by column chromatography to yield 7-(methoxymethyl)-2,3-dihydro-1H-indole.
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Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A standard suite of analytical techniques should be employed.
3.1. Characterization Workflow Diagram
Caption: Standard analytical workflow for structural and purity validation.
3.2. Expected Spectroscopic Data
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¹H NMR (in CDCl₃, predicted):
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δ 7.0-7.2 ppm (m, 3H): Signals corresponding to the three protons on the aromatic ring.
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δ 4.5-4.6 ppm (s, 2H): A key singlet for the benzylic methylene protons (-CH₂-O).
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δ 3.5-3.8 ppm (br s, 1H): A broad singlet for the N-H proton, which can be exchanged with D₂O.
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δ 3.6-3.7 ppm (t, 2H): A triplet for the C2 methylene protons (-CH₂-N).
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δ 3.4-3.5 ppm (s, 3H): A sharp singlet for the methyl protons of the methoxy group (-O-CH₃).
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δ 3.0-3.1 ppm (t, 2H): A triplet for the C3 methylene protons (Ar-CH₂-).
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¹³C NMR (in CDCl₃, predicted):
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δ 145-150 ppm: Quaternary carbon C7a.
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δ 125-130 ppm: Quaternary carbon C3a.
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δ 115-128 ppm: Signals for the four aromatic CH carbons.
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δ ~75 ppm: Signal for the benzylic carbon (-CH₂-O).
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δ ~58 ppm: Signal for the methoxy carbon (-O-CH₃).
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δ ~47 ppm: Signal for the C2 carbon (-CH₂-N).
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δ ~30 ppm: Signal for the C3 carbon (Ar-CH₂-).
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Mass Spectrometry (HRMS-ESI+): Expected [M+H]⁺ peak at m/z 164.1070, confirming the molecular formula C₁₀H₁₄NO⁺.
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FT-IR (neat, cm⁻¹):
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~3350 cm⁻¹: N-H stretching vibration.
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~3050 cm⁻¹: Aromatic C-H stretching.
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~2800-2950 cm⁻¹: Aliphatic C-H stretching.
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~1100 cm⁻¹: Strong C-O-C (ether) stretching vibration.
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Reactivity and Potential Applications in Drug Discovery
The true value of a novel chemical entity lies in its reactivity and potential utility. The 7-(methoxymethyl)indoline scaffold is a promising platform for developing new therapeutic agents.
4.1. Chemical Reactivity
The molecule possesses two primary reactive sites: the nucleophilic nitrogen and the electron-rich aromatic ring.
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N-Functionalization: The secondary amine can be readily alkylated, acylated, or sulfonylated to introduce diverse substituents, allowing for the modulation of pharmacological activity and properties like solubility and metabolic stability.[6] For example, N-alkylation with moieties like 4-(2-chloroethyl)morpholine has been used to synthesize cannabinoid ligands.[7]
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Electrophilic Aromatic Substitution: The indoline ring is activated towards electrophilic substitution, typically at the C5 position, which is para to the activating amino group. This allows for the introduction of halogens, nitro groups, or acyl groups, further expanding the chemical space for drug development.
4.2. Potential as a Bioactive Scaffold
Indole and indoline derivatives are known to possess a vast range of pharmacological activities.[8][9] The unique substitution at the 7-position can influence the molecule's conformation and interaction with target proteins, potentially leading to novel activity profiles.
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Neurological Disorders: Substituted indolines are key intermediates in the synthesis of drugs targeting the central nervous system.[2][4] The scaffold can be tailored to interact with receptors for neurotransmitters like serotonin and dopamine.
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Anticancer and Antimicrobial Agents: The indole nucleus is a common feature in compounds with antiproliferative and antibacterial properties.[1][10] The 7-(methoxymethyl) derivative could serve as a starting point for developing new agents in these therapeutic areas.
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Anti-inflammatory Drugs: The well-known NSAID Indomethacin features an indole core, highlighting the potential of this scaffold in developing agents that modulate inflammatory pathways.[9]
Conclusion
While 7-(methoxymethyl)-2,3-dihydro-1H-indole is not a widely characterized compound, its structure represents a logical and compelling next step in the exploration of the indoline chemical space. This guide provides a scientifically grounded framework for its synthesis and characterization based on established chemical precedent. The proposed synthetic route is robust and relies on high-yielding, well-understood reactions. The predicted analytical data offers a clear benchmark for researchers to validate their results. Ultimately, the versatility of the indoline scaffold suggests that this novel derivative is a promising building block for the discovery of new and effective therapeutic agents, particularly in the fields of neuroscience and oncology.
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